2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

Catalog No.
S1911295
CAS No.
332099-01-1
M.F
C9H8ClNO2S
M. Wt
229.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid...

CAS Number

332099-01-1

Product Name

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

IUPAC Name

ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3

InChI Key

IQXHZVYDWBMTFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl

Synthesis and Medicinal Chemistry

Field: This research falls under the field of Organic Chemistry, specifically the synthesis of heterocyclic compounds and their applications in medicinal chemistry .

Application: Thieno[2,3-b]pyrroles, such as ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate, are considered isosteric analogs of indoles. Indoles are privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The carboxylic acids of thieno[2,3-b]pyrroles have been identified as potential inhibitors of hepatitis C virus (HCV) RNA polymerase .

Method of Application: The synthesis of thieno[2,3-b]pyrrole-2-carboxylic acids involves the annulation of a pyrrole ring to a thiophene derivative or the annulation of a thiophene ring to a pyrrole derivative . Specifically, 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates react with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .

Results or Outcomes: The cyclocondensation with thioglycolic acid upon refluxing in K2CO3–DMF system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates. Hydrolysis of the obtained carboxylates with LiOH provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .

Biomedicine

Field: This research falls under the field of Biomedicine .

Application: The compound can be used as a biomedical research tool . It can be used in various biological experiments to study its effects on different biological systems .

Method of Application: The specific methods of application would depend on the nature of the biological experiment being conducted. It would typically involve introducing the compound to a biological system (such as a cell culture or an animal model) and observing its effects .

Results or Outcomes: The specific results or outcomes would depend on the nature of the biological experiment being conducted. They could include changes in cellular behavior, alterations in gene expression, or effects on animal physiology .

Pharmaceutical Intermediate

Field: This research falls under the field of Pharmaceutical Sciences .

Application: The compound can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .

Method of Application: The specific methods of application would depend on the specific drug being synthesized. It would typically involve using the compound as a starting material or a reactant in a chemical reaction .

Results or Outcomes: The specific results or outcomes would depend on the specific drug being synthesized. They could include the successful synthesis of a pharmaceutical drug .

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester is a heterocyclic compound characterized by the molecular formula C9H8ClNO2SC_9H_8ClNO_2S and a molecular weight of 229.68 g/mol. This compound features a unique structure that integrates a thiophene ring fused with a pyrrole ring, along with an ethyl ester functional group and a chlorine substituent at the second position of the thiophene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity, making it an important subject of study in organic and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, typically using lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of different derivatives.

These reactions allow for the modification of the compound's structure, enabling the synthesis of a variety of functionalized derivatives.

Research indicates that 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. Specifically, it has shown inhibitory effects on malate synthase in Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent against tuberculosis. Moreover, its structural characteristics make it a candidate for further exploration in drug discovery and development.

The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester typically involves cyclocondensation reactions. A common method includes:

  • Starting Materials: Using 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates and thioglycolic acid or its ethyl ester.
  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at room temperature.
  • Product Isolation: After completion, the product is isolated through standard purification techniques such as crystallization or chromatography.

This method can be optimized for larger-scale industrial production.

The applications of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester span several fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals targeting various diseases.
  • Material Science: Used in creating materials with specific electronic or optical properties.
  • Biomedical Research: Employed as a tool to study biological pathways and mechanisms.

Studies on interaction mechanisms indicate that 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester may interact with specific enzymes and receptors. Its mechanism of action involves binding to active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activities. This interaction profile is crucial for understanding its therapeutic potential and guiding further research into its applications.

Several compounds share structural similarities with 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameCAS NumberKey Features
Thieno[2,3-b]pyrrole-2-carboxylic acid51856-25-8Lacks chlorine substitution; shares core structure but differs in reactivity.
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate35357-56-3Contains an ethyl ester; similar biological activity potential but without chlorine substitution.
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate118465-49-9Methyl ester variant; similar structure but different solubility and reactivity profiles.

The uniqueness of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester lies in its specific substitution pattern and the presence of both thiophene and pyrrole rings. These characteristics contribute to its distinct chemical properties and biological activities compared to related compounds.

XLogP3

3.6

Wikipedia

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

Dates

Last modified: 08-16-2023

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